molecular formula C17H17F3N4O2 B12919588 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- CAS No. 42055-70-9

4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12919588
CAS No.: 42055-70-9
M. Wt: 366.34 g/mol
InChI Key: NSTFJEORWPCANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, acetamide, and trifluoromethyl-substituted aromatic compounds. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the pyrrolidinyl group.

    Amidation: reactions to form the acetamide linkage.

    Hydroxylation: reactions to introduce the N-hydroxy group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to remove the N-hydroxy group.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidineacetamide derivatives: Compounds with similar core structures but different substituents.

    Trifluoromethyl-substituted aromatics: Compounds with similar trifluoromethyl groups but different core structures.

Uniqueness

The uniqueness of 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

42055-70-9

Molecular Formula

C17H17F3N4O2

Molecular Weight

366.34 g/mol

IUPAC Name

N-hydroxy-2-[6-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C17H17F3N4O2/c18-17(19,20)12-5-3-4-11(8-12)16-21-13(10-15(25)23-26)9-14(22-16)24-6-1-2-7-24/h3-5,8-9,26H,1-2,6-7,10H2,(H,23,25)

InChI Key

NSTFJEORWPCANN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.